molecular formula C23H17N3O5 B2920045 3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887897-49-6

3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2920045
CAS No.: 887897-49-6
M. Wt: 415.405
InChI Key: NBYCNNOKYWLBLJ-UHFFFAOYSA-N
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Description

3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic small molecule based on a benzofuran carboxamide core structure, intended for research and development purposes. This compound is part of a class of molecules known for their potential as modulators of biologically relevant pathways. Related N-phenylbenzofuran-2-carboxamide analogues have been investigated as modulators of Aβ42 aggregation, a key process in Alzheimer's disease research, with some derivatives showing concentration-dependent inhibition or acceleration of fibril formation . The planar benzofuran scaffold is significant as it allows these molecules to interact with protein targets, such as cross-β-sheet structures . Furthermore, structurally similar amide derivatives have demonstrated promising in vivo anti-inflammatory activity in models like carrageenan-induced rat paw edema, with some compounds exhibiting percentage inhibition values comparable to standard drugs like indomethacin . The presence of the amide bond is a critical feature, often contributing to improved biological selectivity . Researchers can utilize this compound as a chemical tool for exploring enzyme interactions, protein aggregation mechanisms, or for general medicinal chemistry and hit-to-lead optimization projects. Please Note: This product is offered exclusively for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-[(2-methylbenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c1-14-6-2-3-7-17(14)22(27)25-20-18-8-4-5-9-19(18)31-21(20)23(28)24-15-10-12-16(13-11-15)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYCNNOKYWLBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, through cyclization reactions.

    Amidation: Introduction of the 2-methylbenzamido group via an amidation reaction using 2-methylbenzoic acid and an appropriate coupling reagent like EDCI or DCC.

    Nitration: Introduction of the nitro group on the phenyl ring using nitrating agents like nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide may have applications in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Interaction: Modulating the activity of cellular receptors.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzofuran-2-carboxamide scaffold is versatile, with modifications at the 3-amide and N-aryl positions significantly altering physicochemical and biological properties. Key analogs include:

N-(4-Chlorophenyl)-3-(4-Nitrobenzamido)Benzofuran-2-Carboxamide (CAS: 887894-35-1)
  • Molecular Formula : C₂₂H₁₄ClN₃O₅
  • Substituents : 4-Nitrobenzamido (3-position), 4-chlorophenyl (N-aryl).
  • The 4-chlorophenyl group introduces a halogen, which may improve lipophilicity and membrane permeability relative to the target’s 4-nitrophenyl .
N-(4-Methoxyphenyl)-3-(4-Phenylbutanamido)Benzofuran-2-Carboxamide (CAS: 887874-49-9)
  • Molecular Formula : C₂₆H₂₄N₂O₄
  • Substituents : 4-Phenylbutanamido (3-position), 4-methoxyphenyl (N-aryl).
  • Comparison :
    • The 4-phenylbutanamido chain increases hydrophobicity and may enhance interactions with hydrophobic protein pockets.
    • The 4-methoxyphenyl group provides electron-donating effects, contrasting with the target’s electron-deficient 4-nitrophenyl. This difference could influence solubility and metabolic stability .
5-(5-Bromofuran-2-Carboxamido)-N-(3-(Dimethylamino)Propyl)Benzofuran-2-Carboxamide (Compound 4.71)
  • Molecular Formula : C₂₀H₂₀BrN₃O₄
  • Substituents: 5-Bromofuran-2-carboxamido (5-position), 3-(dimethylamino)propyl (N-alkyl).
  • The dimethylamino propyl chain enhances water solubility via tertiary amine protonation, a feature lacking in the target’s purely aromatic system .

Data Table: Key Comparative Properties

Compound Name (CAS or ID) Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
Target Compound C₂₃H₁₇N₃O₅ 415.4 2-Methylbenzamido, 4-nitrophenyl Hypothetical enzyme inhibition -
N-(4-Chlorophenyl)-3-(4-nitrobenzamido)... C₂₂H₁₄ClN₃O₅ 435.8 4-Nitrobenzamido, 4-chlorophenyl Not specified
N-(4-Methoxyphenyl)-3-(4-phenylbutanamido)... C₂₆H₂₄N₂O₄ 428.5 4-Phenylbutanamido, 4-methoxyphenyl Not specified
Abexinostat C₂₁H₂₄N₃O₄ 406.4 Hydroxycarbamoyl, dimethylamino HDAC inhibition
5-(5-Bromofuran-2-Carboxamido)... (4.71) C₂₀H₂₀BrN₃O₄ 458.3 5-Bromofuran, dimethylamino propyl G-quadruplex targeting

Biological Activity

3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. The structural features of this compound, particularly the presence of the nitrophenyl and benzamido groups, suggest a mechanism of action that may involve interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Chemical Formula : C18_{18}H16_{16}N3_{3}O4_{4}
  • IUPAC Name : this compound
  • Molecular Weight : 342.34 g/mol

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of benzofuran derivatives, including this compound. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells.
  • Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways, possibly through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated, with promising results against various bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved Effects
AnticancerBreast cancer cellsInduction of apoptosis
Colon cancer cellsInhibition of cell proliferation
AntimicrobialStaphylococcus aureusInhibition of growth
Escherichia coliBactericidal activity

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The compound was found to induce apoptosis via mitochondrial pathways, leading to increased levels of cytochrome c in the cytosol and activation of caspases 3 and 9.

Case Study 2: Antimicrobial Activity

In a separate investigation reported in Antibiotics, the compound was tested against a panel of bacterial strains. The results indicated that it possessed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is believed to involve:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in cell cycle regulation and DNA repair.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in target cells, leading to cellular damage and apoptosis.
  • Targeting Signaling Pathways : Potential modulation of signaling pathways such as PI3K/Akt and MAPK pathways has been suggested, influencing cell survival and proliferation.

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